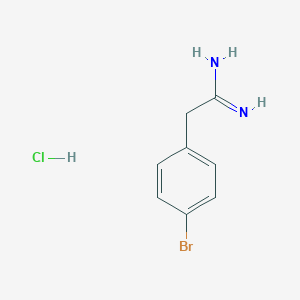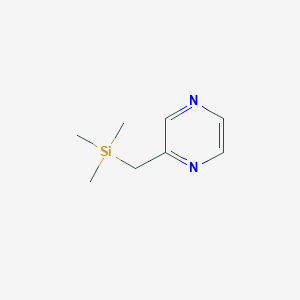![molecular formula C11H12BrNO3 B151025 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 133409-72-0](/img/structure/B151025.png)
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is an organic compound that belongs to the class of oxime esters This compound is characterized by the presence of a methoxyimino group and a bromomethylphenyl group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate typically involves the following steps:
Formation of the oxime: The starting material, 2-(bromomethyl)benzaldehyde, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Esterification: The oxime is then esterified using methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Hydrolysis: Carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(methoxyimino)-2-[2-(chloromethyl)phenyl]acetate
- Methyl 2-(methoxyimino)-2-[2-(fluoromethyl)phenyl]acetate
- Methyl 2-(methoxyimino)-2-[2-(iodomethyl)phenyl]acetate
Uniqueness
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs
Propiedades
IUPAC Name |
methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-26-3 |
Source


|
| Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)



